REACTION_SMILES
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[BH3:13].[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[F:1][C:2]([C:3](=[O:4])[NH2:5])([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[F:12]>>[F:1][C:2]([CH2:3][NH2:5])([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(F)(F)c1ccccc1
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Name
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Type
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product
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Smiles
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NCC(F)(F)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |